![molecular formula C13H12BrN3O2 B6341554 4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214049-28-1](/img/structure/B6341554.png)

4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

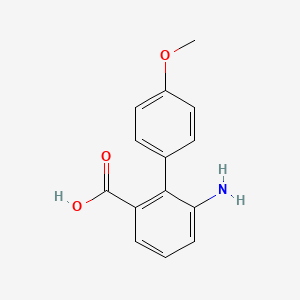

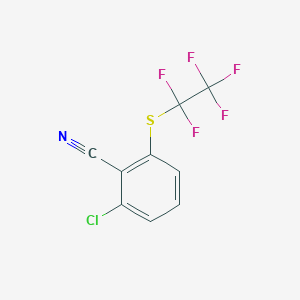

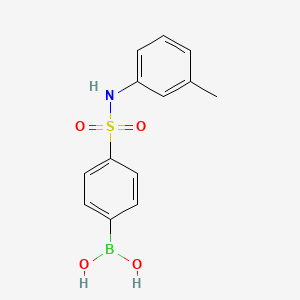

The compound “4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule that contains an imidazo[4,5-c]pyridine core, which is a type of heterocyclic compound . This core is substituted with a bromophenyl group at the 4-position and a carboxylic acid group at the 6-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine ring system, which is a bicyclic structure containing two nitrogen atoms . The bromophenyl and carboxylic acid groups would be attached to this core structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and carboxylic acid groups. The bromine atom in the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The carboxylic acid group could participate in various reactions such as esterification or amide formation.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Functionalization Reactions : The compound has been used in the functionalization reactions of pyrazole derivatives. In a study, 1H-pyrazole-3-carboxylic acid was converted into a corresponding carboxamide, forming a product related to 3H-imidazo[4,5-b] pyridine derivative (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Transformations and Reactions

- Synthesis of Amino-isoxazolones : The compound was involved in reactions with triethylamine to produce imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

- Domino C–N Coupling Reactions : It was used in Pd- and Cu-catalyzed C–N coupling reactions to synthesize pyrido[2',1':2,3]imidazo[4,5-b]indoles (Tran Hung et al., 2019).

- Cascade Reactions for Hybrid Structures : In another study, the compound was used in palladium-catalyzed cascade reactions to synthesize hybrid structures of indenone and chromenone with imidazo[1,2-a]pyridine (Zhang, Zhang, & Fan, 2016).

Inhibition and Corrosion Studies

- Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion (Saady et al., 2021).

Automated Synthesis and Functionalization

- Automated Synthesis : The compound was involved in the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a significant advancement over in-flask methods (Herath, Dahl, & Cosford, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGQWOXJMNJVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)